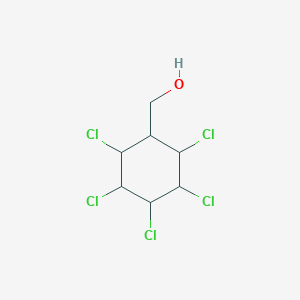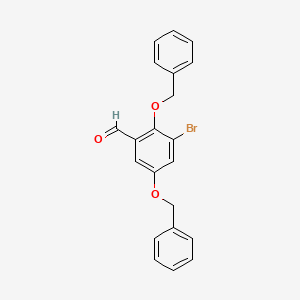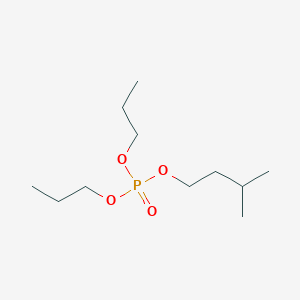
3-Methylbutyl dipropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl dipropyl phosphate is an organic compound belonging to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a 3-methylbutyl group and two propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl dipropyl phosphate typically involves the reaction of 3-methylbutanol with dipropyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, displacing the chloride ion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutyl dipropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylbutanol and dipropyl phosphate.
Oxidation: It can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the phosphate group under mild conditions.
Major Products Formed
Hydrolysis: 3-Methylbutanol and dipropyl phosphate.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl dipropyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical assays.
Industry: It is used in the formulation of certain pesticides and as an additive in lubricants and plasticizers.
Wirkmechanismus
The mechanism of action of 3-Methylbutyl dipropyl phosphate involves its interaction with biological molecules, particularly enzymes. It can inhibit the activity of certain enzymes by phosphorylating their active sites, leading to a loss of function. This inhibition can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-n-butyl phosphate: Another organophosphate with similar properties but different alkyl groups.
Tri-n-amyl phosphate: Similar structure but with amyl groups instead of propyl groups.
Tris(2-methylbutyl) phosphate: Contains three 2-methylbutyl groups instead of one.
Uniqueness
3-Methylbutyl dipropyl phosphate is unique due to its specific combination of alkyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other organophosphates may not be as effective.
Eigenschaften
CAS-Nummer |
646450-40-0 |
|---|---|
Molekularformel |
C11H25O4P |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
3-methylbutyl dipropyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-5-8-13-16(12,14-9-6-2)15-10-7-11(3)4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
RDWMJIFBYVGIPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(OCCC)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


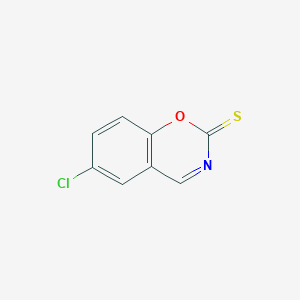
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
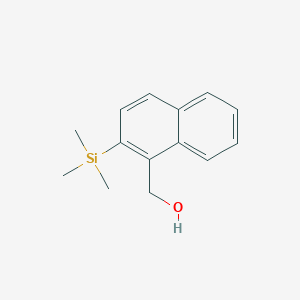
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
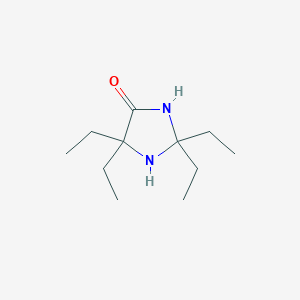
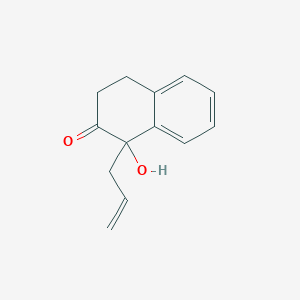
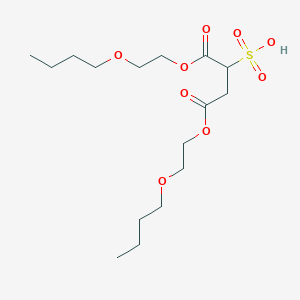
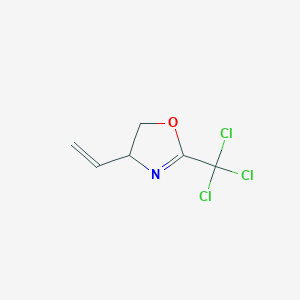
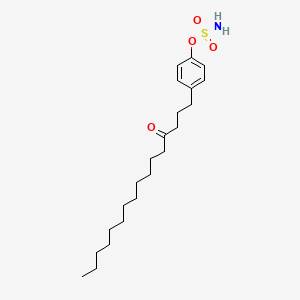
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)

